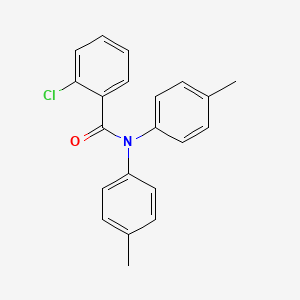

2-Chloro-N,N'-di-p-tolylbenzamide

Description

2-Chloro-N,N'-di-p-tolylbenzamide is a benzamide derivative featuring a chlorine atom at the ortho position of the benzoyl group and two para-tolyl (p-tolyl) groups attached to the nitrogen atom. The p-tolyl groups (methyl-substituted phenyl rings) enhance lipophilicity, which may influence bioavailability and crystallization behavior. Synthetically, such compounds are typically prepared via reactions between substituted benzoyl chlorides and amines under controlled conditions .

Properties

IUPAC Name |

2-chloro-N,N-bis(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO/c1-15-7-11-17(12-8-15)23(18-13-9-16(2)10-14-18)21(24)19-5-3-4-6-20(19)22/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCGRWHJHATZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 2-chlorobenzoyl chloride with p-toluidine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine (TEA) or pyridine is typically used to neutralize HCl byproducts.

-

Dissolve p-toluidine (2.0 eq) in anhydrous dichloromethane.

-

Add TEA (2.2 eq) dropwise under nitrogen.

-

Slowly add 2-chlorobenzoyl chloride (1.0 eq) at 0–5°C.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 6 hours |

| Purification Method | Column chromatography (SiO₂, hexane/EtOAc 4:1) |

Stepwise Chlorination of N,N'-di-p-tolylbenzamide

Post-Amidation Chlorination

For substrates where direct chlorination is challenging, N,N'-di-p-tolylbenzamide may be chlorinated using electrophilic agents. Sulfuryl chloride (SO₂Cl₂) is preferred due to its selectivity for aromatic rings.

-

Dissolve N,N'-di-p-tolylbenzamide (1.0 eq) in dry chlorobenzene.

-

Add SO₂Cl₂ (1.1 eq) dropwise at 0°C.

-

Stir at 80°C for 8–12 hours under inert atmosphere.

-

Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Regioselectivity | >95% para-chlorination |

| Side Products | <5% ortho-chlorinated byproduct |

Alternative Routes via Coupling Reagents

Carbodiimide-Mediated Amidation

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Amidation | High yield, short reaction time | Requires acyl chloride handling | 78–85% |

| Post-Amidation Chlorination | Flexibility in substrate design | Multi-step, moderate yield | 65–72% |

| Coupling Reagents | Avoids acyl chlorides | Costly reagents, longer duration | ~60% |

Critical Reaction Parameters

Solvent and Temperature Effects

Catalytic Considerations

-

Base Selection : TEA outperforms pyridine in minimizing side reactions (e.g., N-acylation of toluidine).

-

Chlorination Catalysts : FeCl₃ or AlCl₃ may accelerate SO₂Cl₂-mediated reactions but risk over-chlorination.

Scalability and Industrial Feasibility

The direct amidation route is preferred for large-scale synthesis due to:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N’-di-p-tolylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-N,N’-di-p-tolylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N’-di-p-tolylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-N-(2,6-dichlorophenyl)benzamide ():

- Substituents: Chlorine at benzamide ortho position; nitrogen bonded to a 2,6-dichlorophenyl group.

- Properties: The electron-withdrawing chlorine atoms increase molecular rigidity and may enhance antimicrobial activity. Crystal structure studies reveal planar aromatic systems with intermolecular hydrogen bonding .

- Biological Activity: Demonstrated antimicrobial properties due to halogenated aromatic systems .

N-Substituent Variations

- 2-Chloro-N,N-dimethylbenzamide (): Substituents: N,N-dimethyl groups instead of p-tolyl. Properties: Lower molecular weight (183.64 g/mol) compared to di-p-tolyl analogs.

Methyl and Halogen Synergy

Data Table: Comparative Analysis of Key Compounds

Research Findings and Structure-Activity Relationships

- Crystallography : Chlorine and bulky N-substituents (e.g., p-tolyl) influence crystal packing. For example, 2-methyl-N-p-tolylbenzamide exhibits polymorphic forms due to methyl and p-tolyl steric effects .

- Biological Activity : Halogenation enhances antimicrobial potency. N,N-diphenylacetamide derivatives show broader activity due to increased membrane permeability .

- Synthetic Routes : Many analogs are synthesized via acyl chloride-amine reactions, as seen in 4-chloro-N-o-tolylbenzamide synthesis .

Biological Activity

2-Chloro-N,N'-di-p-tolylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and two p-tolyl groups attached to a benzamide structure. Its molecular formula is C16H16ClN, and it has notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.76 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in DMSO |

| Log P | 3.5 |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15 μM against specific cancer types . This suggests that modifications to the benzamide structure can enhance antitumor efficacy.

Antibacterial Activity

This compound has also been assessed for antibacterial properties. Preliminary studies indicate it may exhibit activity against Gram-positive bacteria, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis.

Table 2: Antibacterial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Interference with DNA Replication : Some derivatives may bind to DNA or interfere with replication processes, leading to cell death.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of p-toluidine with chloroacetyl chloride followed by acylation. SAR studies have demonstrated that modifications to the aromatic rings significantly affect biological activity, suggesting a critical role for electronic and steric factors in determining efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-N,N'-di-p-tolylbenzamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines. For example:

- Reagent selection : Use chloroacetyl chloride with di-p-tolylamine under anhydrous conditions to minimize hydrolysis.

- Solvent optimization : Toluene or dichloromethane (DCM) under reflux (4–6 hours) improves reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity. Monitor by TLC to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key structural features do they reveal?

- NMR : H NMR confirms aromatic proton environments (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR identifies carbonyl (C=O, ~168 ppm) and chloro-substituted carbons .

- IR : Stretching vibrations for C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups.

- Mass spectrometry : Molecular ion peaks ([M+H]) confirm molecular weight. High-resolution MS distinguishes isotopic patterns for chlorine .

Q. What safety precautions are necessary when handling this compound during synthesis and purification?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride).

- Waste disposal : Segregate halogenated waste and consult certified agencies for disposal .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 200 K.

- Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen bonds (e.g., N–H···O=C) and π-π stacking between aromatic rings are critical for crystal packing .

- Validation : ORTEP-3 visualizes thermal ellipsoids, while Mercury software maps intermolecular interactions (e.g., halogen bonding from Cl substituents) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Reproducibility : Standardize reaction conditions (e.g., solvent purity, heating rate) to minimize batch variations.

- Analytical cross-validation : Compare DSC (melting point) and PXRD (polymorph identification) data. Discrepancies may arise from solvate formation or impurities .

- Collaborative verification : Share samples with independent labs for NMR and crystallographic validation .

Q. What role does the chloro substituent play in the molecular packing and crystallographic behavior of this compound?

- Crystal symmetry : The chloro group induces a monoclinic (P2/c) lattice with dihedral angles of 64–76° between aromatic planes, reducing steric hindrance .

- Halogen bonding : Cl···O interactions (3.0–3.3 Å) stabilize layered packing, influencing mechanical properties (e.g., solubility, thermal stability) .

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a lead compound for pharmacological applications?

- Derivatization : Synthesize analogs with substituents (e.g., -NO, -CF) on the benzamide or tolyl groups to modulate bioactivity .

- In silico screening : Use AutoDock Vina to predict binding affinities for targets like COX-2 or kinases. Validate via in vitro assays (e.g., enzyme inhibition) .

- Pharmacokinetics : Assess logP (octanol-water partition coefficient) and metabolic stability using liver microsomes .

Q. What computational modeling approaches are suitable for predicting the reactivity and electronic properties of this compound?

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set computes HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using GROMACS to study aggregation behavior .

- QSAR models : Train regression models on substituent descriptors (e.g., Hammett σ) to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.